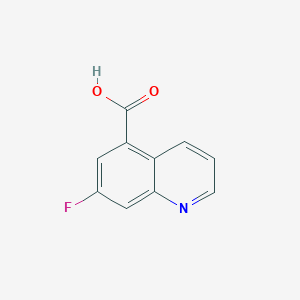

7-Fluoroquinoline-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoroquinoline-5-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position on the quinoline ring. The molecular formula of this compound is C10H6FNO2, and it has a molecular weight of 191.16 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-5-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on quinoline precursors with fluorine atoms. This can be achieved using reagents such as potassium fluoride or cesium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group at position 5 undergoes esterification, a foundational reaction for modifying solubility and bioavailability. For example:

-

Reaction with ethanol under acidic catalysis yields ethyl 7-fluoroquinoline-5-carboxylate.

-

This reaction is critical for prodrug synthesis, as ester derivatives often exhibit improved membrane permeability compared to the parent acid.

Key Conditions :

-

Solvent: Anhydrous ethanol

-

Catalyst: Concentrated H₂SO₄

-

Temperature: Reflux (78°C)

-

Yield: ~85–92% (estimated from analogous fluoroquinolone esterifications) .

Nucleophilic Substitution at C-7

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS), enabling the introduction of amines, alcohols, or thiols. For instance:

-

Reaction with piperazine derivatives replaces fluorine with amine groups, enhancing antimicrobial potency .

Optimized Protocol (Analogous System) :

| Component | Details |

|---|---|

| Catalyst | {Mo 132} polyoxomolybdate (0.08 g) |

| Solvent | Water (5 mL) |

| Temperature | Reflux (100°C) |

| Reaction Time | 30 min |

| Yield | Up to 97% |

This method, validated for 7-halo-6-fluoroquinolone-3-carboxylic acids, demonstrates potential applicability to 5-carboxylic acid derivatives due to structural similarities .

Hydrolysis of Boron Complexes

The carboxylic acid group participates in hydrolysis reactions to regenerate active drug forms. A study involving boron-complexed fluoroquinolones (e.g., FQB 1–5 ) demonstrated:

-

Basic hydrolysis (2N NaOH) cleaves the difluoroboryl group, yielding free 7-fluoroquinoline-5-carboxylic acid derivatives .

-

Reaction yields ranged from 65% to 89%, with purity confirmed by TLC and ¹H NMR .

Representative Hydrolysis Outcomes :

| Starting Material | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| FQB-1 | FQH-1 (uracil analog) | 78 | >92% |

| FQB-2 | FQH-2 (benzimidazole) | 89 | >95% |

Amination and Heterocycle Functionalization

Substitution at C-7 with nitrogen-containing heterocycles significantly impacts biological activity. For example:

-

Introducing benzimidazole at C-7 (FQH-2 ) improved antimicrobial efficacy against Gram-negative bacteria (MIC: 1.56 µg/mL for E. coli) .

-

Piperazine substitution enhances lipophilicity and DNA gyrase binding, as seen in ciprofloxacin analogs .

Structure-Activity Relationship (SAR) :

| Heterocycle at C-7 | Antimicrobial Potency (vs. Moxifloxacin) |

|---|---|

| Benzimidazole | 90% |

| Tetrahydro-carbazole | 75% |

| 1,4-Dihydropyridine | 60% |

Mechanistic Insights

Applications De Recherche Scientifique

Antibacterial Activity

7-Fluoroquinoline-5-carboxylic acid exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is often enhanced through structural modifications, such as the introduction of various substituents at the 7-position of the quinolone framework. For instance, piperazinyl moieties have been shown to increase the compound's lipophilicity and cellular penetration, leading to improved antimicrobial efficacy .

Case Study: Enhanced Activity with Structural Modifications

Research has demonstrated that derivatives of this compound can significantly outperform traditional fluoroquinolones like ciprofloxacin in inhibiting bacterial growth. In vitro studies indicated that certain analogs displayed a minimum inhibitory concentration (MIC) that was three to five times lower than that of standard fluoroquinolones when tested against pathogens such as Escherichia coli and Staphylococcus aureus .

Drug Resistance Mechanisms

The compound plays a crucial role in overcoming bacterial resistance mechanisms, particularly those associated with DNA gyrase inhibition. Studies have shown that this compound derivatives can form stable complexes with DNA gyrase, effectively blocking transcription and replication processes in resistant strains of bacteria. This mechanism has been explored through crystallographic and biochemical analyses, revealing the potential for developing new fluoroquinolone derivatives that circumvent existing resistance pathways .

Synthesis and Green Chemistry Approaches

The synthesis of this compound has been the subject of various studies aimed at improving yield and reducing environmental impact. Recent advancements include fast and green synthetic methods that minimize the use of toxic solvents and reagents while maximizing efficiency . These methods not only enhance production but also align with contemporary eco-friendly practices in pharmaceutical manufacturing.

Supramolecular Chemistry Applications

In supramolecular chemistry, this compound has been investigated for its interactions with macrocyclic hosts like cucurbituril. These host-guest systems have shown enhanced antibacterial properties due to improved stability and solubility of the active compounds in physiological conditions. The presence of cucurbituril significantly increases the photostability and antibacterial activity of fluoroquinolone derivatives, making them more effective over time against various bacterial strains .

Future Directions in Research

The ongoing exploration of this compound includes:

- Development of Novel Derivatives : Focus on synthesizing new analogs with improved pharmacokinetic properties and reduced toxicity.

- Combination Therapies : Investigating synergistic effects when combined with other antimicrobial agents to enhance overall efficacy.

- Clinical Trials : Conducting further clinical studies to establish safety profiles and therapeutic potentials in treating resistant bacterial infections.

Mécanisme D'action

The mechanism of action of 7-Fluoroquinoline-5-carboxylic acid, particularly in its antibacterial applications, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, the compound induces double-strand breaks, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

- 6-Fluoroquinoline-5-carboxylic acid

- 7-Fluoro-4-oxoquinoline-3-carboxylic acid

- 7-Fluoro-8-methoxyquinoline-5-carboxylic acid

Comparison: 7-Fluoroquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolines, it may exhibit different levels of antibacterial activity, solubility, and stability. The presence of the fluorine atom at the 7th position enhances its ability to penetrate bacterial cell membranes and interact with target enzymes .

Activité Biologique

7-Fluoroquinoline-5-carboxylic acid, a member of the fluoroquinolone class, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative efficacy against various pathogens.

Target Enzymes

The primary targets for this compound are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and maintenance. The compound inhibits DNA synthesis by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and ultimately bacterial cell death .

Biochemical Pathways

Fluoroquinolones disrupt the normal function of DNA gyrase and topoisomerase IV, which are essential for introducing negative supercoils into DNA and decatenating daughter chromosomes during replication. This inhibition results in the cessation of DNA replication and transcription, effectively blocking bacterial growth .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties typical of fluoroquinolones. These include good oral bioavailability, extensive tissue distribution, and a relatively long half-life, allowing for effective dosing regimens. The compound's ability to penetrate bacterial cell membranes is enhanced by the fluorine substitution at the 7-position .

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated against a range of Gram-negative and Gram-positive bacteria. It shows potent activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to other fluoroquinolones .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 0.5 | High |

| S. aureus | 1.0 | Moderate |

| S. typhi | 2.0 | Moderate |

| Bacillus cereus | 0.25 | High |

Case Studies

- In Vitro Studies : Research demonstrated that this compound exhibited a significant reduction in bacterial growth in vitro, with enhanced activity noted when used in combination with other agents like cucurbituril (CB7), which improved stability and efficacy against pathogenic bacteria .

- In Vivo Studies : Animal models have shown that this compound effectively reduces infection rates in cases of bacterial skin infections, showcasing its potential as a therapeutic agent in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Antibacterial Spectrum | Unique Features |

|---|---|---|

| 6-Fluoroquinoline-5-carboxylic acid | Moderate against Gram-positive | Lacks fluorine at the 7-position |

| 7-Fluoro-4-oxoquinoline-3-carboxylic acid | Broad spectrum | Enhanced potency due to structural variations |

| 7-Fluoro-8-methoxyquinoline-5-carboxylic acid | High against Gram-negative | Methoxy group enhances solubility |

Propriétés

IUPAC Name |

7-fluoroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBSIXAQDQPMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.